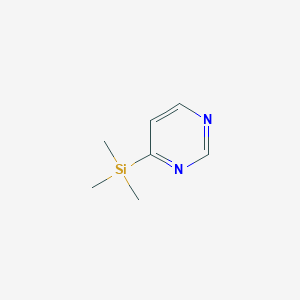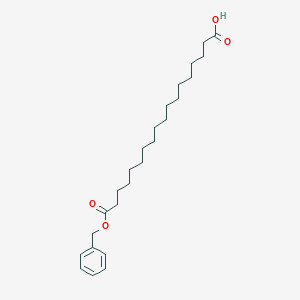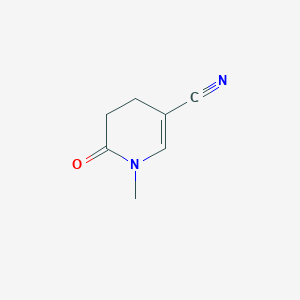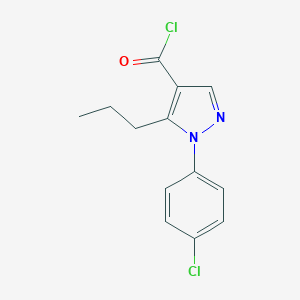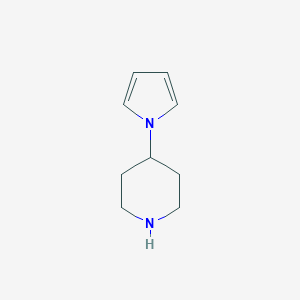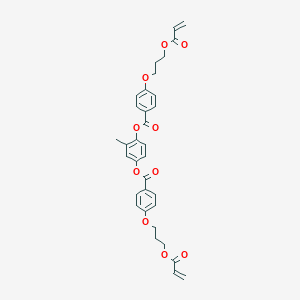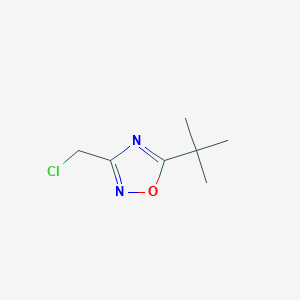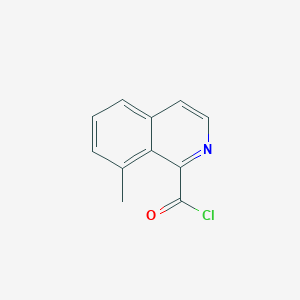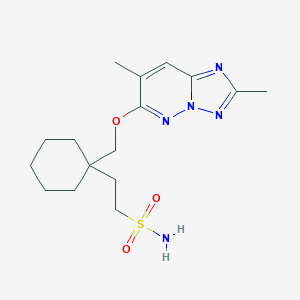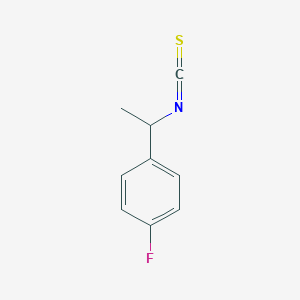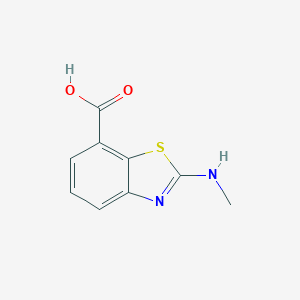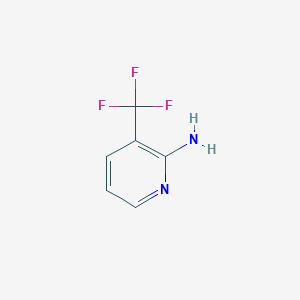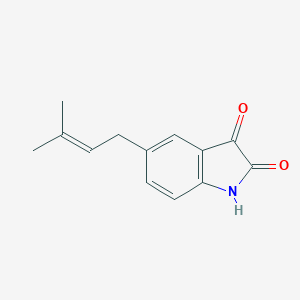
5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological agent. This compound is commonly referred to as norlichexanthone or NLX and is a derivative of the xanthone family. NLX has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of NLX is not fully understood, but studies have suggested that NLX exerts its biological effects through multiple pathways. NLX has been found to inhibit the NF-kappaB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses. NLX has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes. Additionally, NLX has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Efectos Bioquímicos Y Fisiológicos
NLX has been found to exhibit several biochemical and physiological effects. NLX has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products, indicating its antioxidant activity. NLX has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, indicating its anti-inflammatory activity. Furthermore, NLX has been shown to induce apoptosis in cancer cells and inhibit tumor growth, indicating its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NLX has several advantages for lab experiments. NLX is a stable compound that can be easily synthesized or extracted from natural sources. NLX has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, there are some limitations to the use of NLX in lab experiments. NLX is a relatively new compound, and its biological effects are not fully understood. Additionally, the optimal dose and duration of NLX treatment for various conditions are still unclear.
Direcciones Futuras
There are several future directions for the study of NLX. Further studies are needed to elucidate the mechanism of action of NLX and its potential use as a pharmacological agent. Studies are also needed to determine the optimal dose and duration of NLX treatment for various conditions. Additionally, the use of NLX in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of novel NLX derivatives with improved pharmacological properties should be considered.
Conclusion:
In conclusion, 5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione or NLX is a promising compound with potential pharmacological applications. NLX has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. The synthesis method of NLX includes chemical synthesis, microbial fermentation, and plant extraction. The mechanism of action of NLX is not fully understood, but studies have suggested that NLX exerts its biological effects through multiple pathways. NLX has several advantages for lab experiments, including its stability and low toxicity. However, further studies are needed to fully understand the potential of NLX as a pharmacological agent.
Métodos De Síntesis
NLX can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. The chemical synthesis of NLX involves the reaction of 3-methyl-2-butenal with indole-2,3-dione in the presence of a catalyst. Microbial fermentation involves the use of microorganisms such as Streptomyces sp. and Aspergillus sp. to produce NLX. Plant extraction involves the isolation of NLX from plants such as Garcinia species and Hypericum species.
Aplicaciones Científicas De Investigación
NLX has been extensively studied for its potential use as a pharmacological agent. Several studies have reported the anti-inflammatory, antioxidant, and anti-cancer properties of NLX. NLX has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. NLX has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
Número CAS |
177957-18-5 |
|---|---|
Nombre del producto |
5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione |
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
5-(3-methylbut-2-enyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C13H13NO2/c1-8(2)3-4-9-5-6-11-10(7-9)12(15)13(16)14-11/h3,5-7H,4H2,1-2H3,(H,14,15,16) |
Clave InChI |
DRTSBKDWIKMSCI-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1)NC(=O)C2=O)C |
SMILES canónico |
CC(=CCC1=CC2=C(C=C1)NC(=O)C2=O)C |
Sinónimos |
1H-Indole-2,3-dione, 5-(3-methyl-2-butenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)
